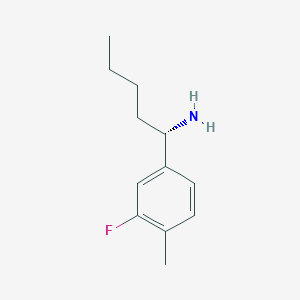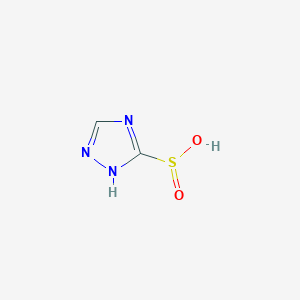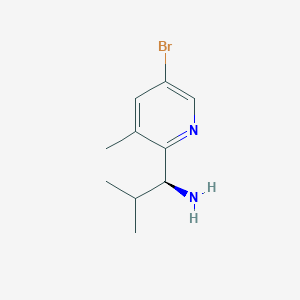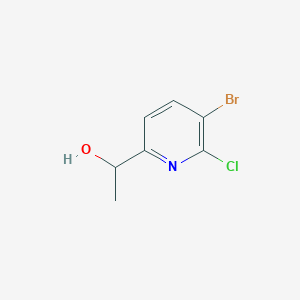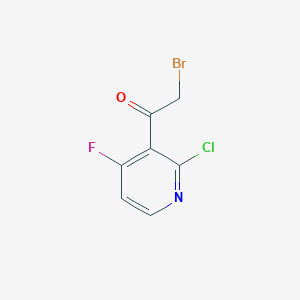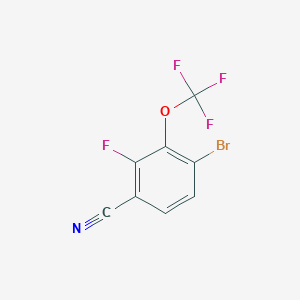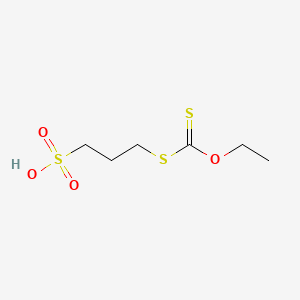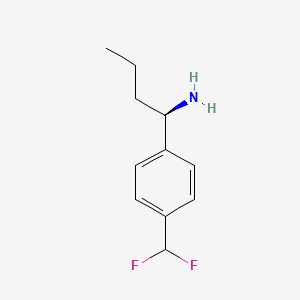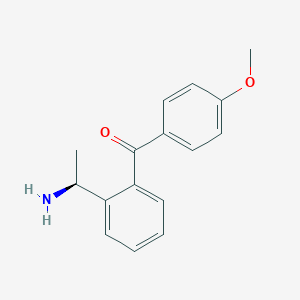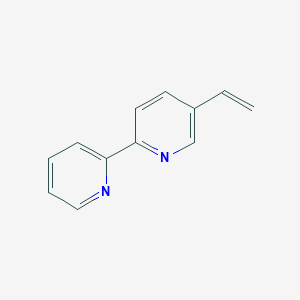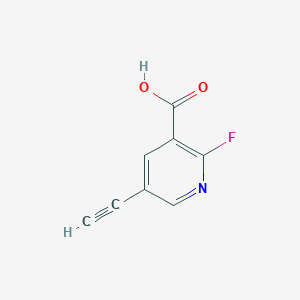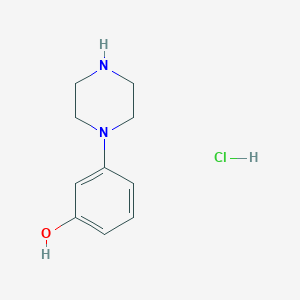
3-(Piperazin-1-yl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperazin-1-yl)phenol hydrochloride is a chemical compound that features a piperazine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)phenol hydrochloride typically involves the reaction of phenol with piperazine under controlled conditions. One common method includes:
Starting Materials: Phenol and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic.
Procedure: The phenol is reacted with piperazine in a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix phenol and piperazine.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial purification techniques such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
3-(Piperazin-1-yl)phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
3-(Piperazin-1-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways: The compound may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, contributing to its potential antipsychotic effects.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with similar structural features but different biological activities.
3-(1-Piperazinyl)phenol: The free base form of the hydrochloride salt.
Uniqueness
3-(Piperazin-1-yl)phenol hydrochloride is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
3-piperazin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11,13H,4-7H2;1H |
InChIキー |
PFZMVKLBBQRDQG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
